molecular formula C23H21NO5 B14976378 [4-(6-oxo-7,8,9,10-tetrahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetic acid

[4-(6-oxo-7,8,9,10-tetrahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetic acid

Cat. No.: B14976378
M. Wt: 391.4 g/mol
InChI Key: BLQGRXZNJJHHHV-UHFFFAOYSA-N
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Description

[4-(6-oxo-7,8,9,10-tetrahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetic acid is a complex organic compound with a unique structure that combines elements of chromene, oxazine, and phenylacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6-oxo-7,8,9,10-tetrahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetic acid typically involves multi-step organic reactions. The initial step often includes the formation of the chromene and oxazine rings, followed by the introduction of the phenylacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-(6-oxo-7,8,9,10-tetrahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional ketone or carboxylic acid groups, while reduction may produce a compound with hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(6-oxo-7,8,9,10-tetrahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of [4-(6-oxo-7,8,9,10-tetrahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-(6-oxo-7,8,9,10-tetrahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetic acid include other chromene and oxazine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of chromene, oxazine, and phenylacetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

2-[4-(6-oxo-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-3-yl)phenyl]acetic acid

InChI

InChI=1S/C23H21NO5/c25-21(26)11-14-5-7-15(8-6-14)24-12-19-20(28-13-24)10-9-17-16-3-1-2-4-18(16)23(27)29-22(17)19/h5-10H,1-4,11-13H2,(H,25,26)

InChI Key

BLQGRXZNJJHHHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)C5=CC=C(C=C5)CC(=O)O)OC2=O

Origin of Product

United States

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